molecular formula C10H21NO2 B3272098 tert-butyl (2S)-3-methyl-2-(methylamino)butanoate CAS No. 5616-87-5

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate

Cat. No.: B3272098
CAS No.: 5616-87-5
M. Wt: 187.28 g/mol
InChI Key: GQQBJNNCJGGHJG-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-3-methyl-2-(methylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method involves the use of a flow microreactor system, which allows for a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to catalyze the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors in industrial production allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.

Scientific Research Applications

tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the tert-butyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl Methyl[2-(methylamino)ethyl]carbamate

Uniqueness

tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a methylamino group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQBJNNCJGGHJG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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